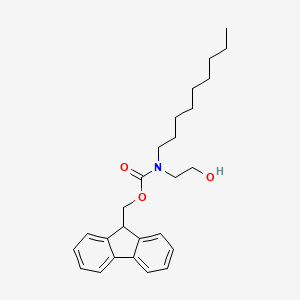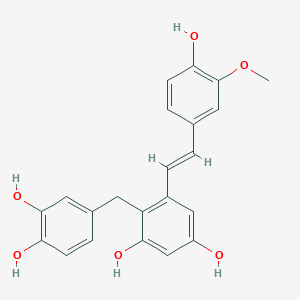![molecular formula C26H40Cl2N10O5 B13083438 1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)
1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate, commonly known as Chlorhexidine diacetate, is a chemical compound with the molecular formula C26H38Cl2N10O4. It is widely used for its antiseptic properties, particularly in medical and dental applications. The compound is known for its effectiveness against a broad spectrum of bacteria, fungi, and viruses, making it a valuable agent in infection control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate involves the reaction of p-chloroaniline with cyanoguanidine in the presence of a base, followed by the reaction with hexamethylenediamine. The final product is obtained by reacting the intermediate with acetic acid to form the diacetate salt. The reaction conditions typically involve controlled temperatures and pH to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure its suitability for medical and industrial applications.
化学反应分析
Types of Reactions
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorhexidine oxide, while reduction can produce various amine derivatives.
科学研究应用
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in cell culture and microbiological studies for its antiseptic properties.
Medicine: Widely used in antiseptic formulations for skin disinfection, wound care, and oral hygiene.
Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications.
作用机制
The mechanism of action of 1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate involves the disruption of microbial cell membranes. The compound binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately cell death. It targets a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
相似化合物的比较
Similar Compounds
Chlorhexidine digluconate: Another form of chlorhexidine used in similar applications.
Hexamidine diisethionate: An antiseptic compound with similar properties.
Polyhexamethylene biguanide: A polymeric biguanide with broad-spectrum antimicrobial activity.
Uniqueness
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate is unique due to its high efficacy, broad-spectrum activity, and stability. Its diacetate form enhances its solubility and ease of formulation, making it a preferred choice in various medical and industrial applications.
属性
分子式 |
C26H40Cl2N10O5 |
|---|---|
分子量 |
643.6 g/mol |
IUPAC 名称 |
acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2 |
InChI 键 |
JGFZDLOXFRFUTG-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.O |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


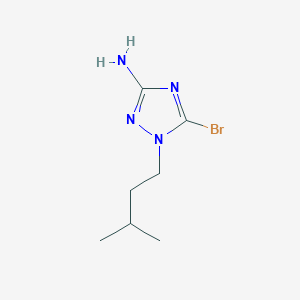

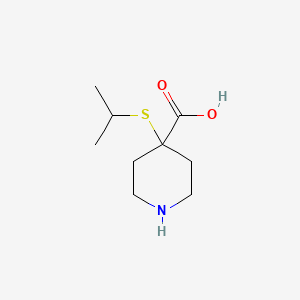
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
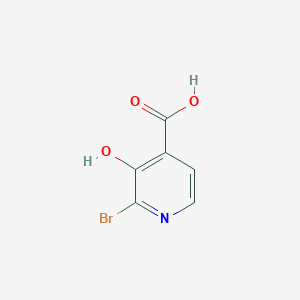
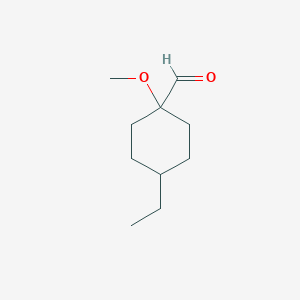
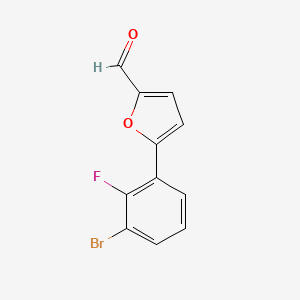
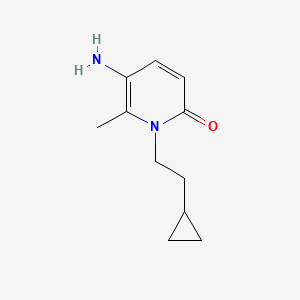

![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
